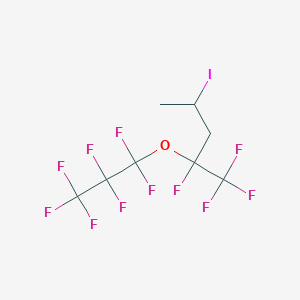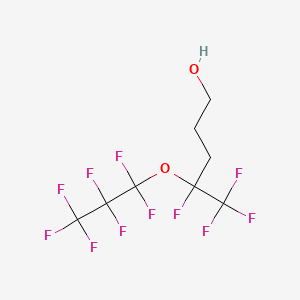
(1,1-Dichlorotrifluoroethyl)cyclohexane
Overview
Description
(1,1-Dichlorotrifluoroethyl)cyclohexane, also known as Solvay's reagent, is a chemical compound used in various scientific research applications. It is a colorless liquid with a faint odor and is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of (1,1-Dichlorotrifluoroethyl)cyclohexane is not well understood. However, it is believed to act as a Lewis acid catalyst, which can activate electrophiles and facilitate their reaction with nucleophiles. It can also act as a solvent, facilitating the dissolution of reactants and products in a reaction mixture.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any toxic effects on humans or animals at low concentrations. It is also not known to have any significant environmental impact.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1,1-Dichlorotrifluoroethyl)cyclohexane is its high boiling point (160°C), which makes it useful as a solvent for reactions that require high temperatures. It is also a good solvent for polar and nonpolar compounds, making it versatile in organic synthesis. However, it is a relatively expensive reagent, and its use can be limited by its availability.
Future Directions
There are several future directions for research on (1,1-Dichlorotrifluoroethyl)cyclohexane. One area of interest is its use as a solvent in the synthesis of pharmaceutical compounds. Another area of interest is the development of new catalysts based on this compound, which could improve the efficiency and selectivity of organic reactions. Additionally, there is a need for more research on the environmental impact of this compound and its potential toxicity to humans and animals.
Scientific Research Applications
(1,1-Dichlorotrifluoroethyl)cyclohexane is widely used in scientific research as a reagent in organic synthesis. It is used as a solvent for reactions such as Friedel-Crafts acylation, alkylation, and cyclization. It is also used as a reactant in the synthesis of other compounds, such as 1,1,1-trifluoro-2-phenylethane and 1,1,1-trifluoro-2-methyl-2-propanol.
properties
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2F3/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRRMHTVEHUXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3040828.png)